Diammonium maleate

CAS No.: 23705-99-9

Cat. No.: VC7961106

Molecular Formula: C4H10N2O4

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23705-99-9 |

|---|---|

| Molecular Formula | C4H10N2O4 |

| Molecular Weight | 150.13 g/mol |

| IUPAC Name | diazanium;(Z)-but-2-enedioate |

| Standard InChI | InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1-;; |

| Standard InChI Key | CKKXWJDFFQPBQL-UAIGNFCESA-N |

| Isomeric SMILES | C(=C\C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |

| SMILES | C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

| Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Introduction

Chemical Structure and Properties

Molecular Configuration

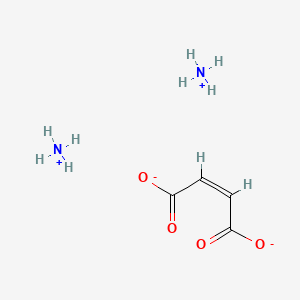

The maleate anion in diammonium maleate adopts a (Z)-configuration, with the ammonium ions (NH₄⁺) neutralizing the two carboxylate groups. The double-bond geometry is critical for its interactions in chemical reactions and biological systems .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 23705-99-9 | |

| Molecular Formula | C₄H₁₀N₂O₄ | |

| Average Mass | 150.134 g/mol | |

| EINECS No. | 245-835-3 | |

| SMILES | [NH4+].[NH4+].[O-]C(=O)\C=C/C([O-])=O |

Physical and Chemical Properties

Diammonium maleate is a white crystalline solid with high solubility in water . Its non-hygroscopic nature distinguishes it from hygroscopic maleic acid derivatives, making it suitable for storage in humid environments . The compound decomposes at elevated temperatures, releasing ammonia and forming maleic anhydride as a byproduct .

Synthesis and Production

Industrial Synthesis

The production of diammonium maleate involves the direct reaction of gaseous ammonia with solid maleic acid under controlled conditions. Key steps include:

-

Substrate Preparation: Maleic acid is finely ground to increase surface area .

-

Ammoniation: Ammonia gas is introduced into a closed reactor containing the acid, with temperatures maintained between 20°C and the agglomeration threshold of maleic acid (typically <60°C) .

-

Neutralization Monitoring: The reaction progress is tracked using pH indicators (e.g., Congo red), with endpoint detection at neutral-to-faintly acidic conditions .

Table 2: Synthesis Conditions

Applications

Industrial Uses

-

Photochemicals: Diammonium maleate serves as a precursor in photo-developing agents .

-

Fire Retardants: Its thermal decomposition products inhibit combustion, though it is less common than diammonium phosphate .

Research and Development

Recent Studies

-

Crystallography: Synchrotron X-ray diffraction reveals structural stability in consolidated materials .

-

Environmental Impact: Low bioavailability of maleate ions reduces ecological toxicity compared to free maleic acid .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume